Array ( [bid] => 7896750 )
Here are some general areas where chiral molecules like (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid could be applied in scientific research:
(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₂ClNO₂, and it has a molecular weight of approximately 239.70 g/mol . The compound is notable for its stereochemistry, which plays a crucial role in its biological activity and interactions.
Research indicates that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential interaction with ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. The presence of the chlorophenyl group enhances binding affinity and selectivity for specific receptor subtypes, making it a candidate for further pharmacological exploration .
Several synthesis methods have been documented for (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid:
Interaction studies have revealed that (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has a unique binding profile with ionotropic glutamate receptors. Variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. For instance, substituents like hydroxyl or methyl groups can drastically alter the compound's pharmacological properties .
Several compounds share structural similarities with (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,3R)-3-Carboxyphenylpyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting receptor interaction |
| (3R,4R)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid | Benzyl substitution | Enhanced lipophilicity potentially affecting bioavailability |
| (S)-Pyrrolidine-3-carboxylic acid | Non-chlorinated variant | Lacks the specific receptor affinity profile due to absence of halogen |
These compounds highlight the uniqueness of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in terms of its stereochemistry and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.